JZ-4109 is derived from a series of quinazoline compounds designed to selectively modulate β-Glucocerebrosidase. It has been identified as a potent enhancer of enzyme activity and stability, particularly in patient-derived fibroblasts with specific mutations related to Gaucher disease . The compound's chemical identification includes its CAS number 1997359-63-3 .
The synthesis of JZ-4109 involves a multi-step process that typically starts with the formation of the quinazoline core structure. The technical details include:
The exact reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
JZ-4109 has a complex molecular structure characterized by a quinazoline backbone. The structural formula can be represented as follows:
Key features of its structure include:
Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which confirm the compound's three-dimensional conformation and interaction sites with β-Glucocerebrosidase .
JZ-4109 primarily acts through non-covalent interactions with β-Glucocerebrosidase, promoting its dimerization and enhancing enzymatic activity. Key reactions include:
These reactions are critical for understanding how JZ-4109 can be utilized therapeutically in managing Gaucher disease .
The mechanism by which JZ-4109 enhances β-Glucocerebrosidase activity involves several key steps:
Data from studies indicate that JZ-4109 significantly increases enzyme activity in various mutant forms associated with Gaucher disease, demonstrating its potential as a therapeutic agent .
JZ-4109 exhibits several notable physical properties:
The chemical properties include:
These properties are essential for understanding how JZ-4109 can be effectively utilized in laboratory settings and potential therapeutic applications .
JZ-4109 has several promising applications in scientific research and medicine:
The ongoing research surrounding JZ-4109 highlights its potential impact on treating metabolic disorders linked to enzyme deficiencies .
β-Glucocerebrosidase (GCase) is a lysosomal hydrolase encoded by the GBA1 gene, responsible for breaking down glucosylceramide (GlcCer) into glucose and ceramide. Mutations in GBA1 (e.g., N370S, L444P) disrupt GCase folding, leading to endoplasmic reticulum (ER) retention and degradation via the ubiquitin-proteasome system. This results in lysosomal deficiency and pathological accumulation of GlcCer and glucosylsphingosine (GlcSph) in macrophages and neurons [1] [6]. In Gaucher disease (GD), this accumulation triggers "Gaucher cell" formation, causing hepatosplenomegaly, bone abnormalities, and in severe types (2/3), neurodegeneration [3] [8].
Beyond GD, GBA1 mutations are the most significant genetic risk factor for Parkinson’s disease (PD) and dementia with Lewy bodies. Heterozygous carriers face a 5–30% lifetime risk of PD, with earlier onset and accelerated progression [7] [9]. Mechanistically, GCase deficiency creates a vicious cycle:
Table 1: Pathogenic Mutations in GBA1 and Their Biochemical Impact
Mutation | Gaucher Disease Type | Residual Activity (%) | Key Pathological Consequences |
---|---|---|---|
N370S | Type 1 (Non-neuronopathic) | 10–15% | ER retention; substrate accumulation in periphery |
L444P | Type 2/3 (Neuronopathic) | <5% | Misfolding; severe CNS involvement; α-synuclein aggregation |
RecNcil | Type 3 | 5–10% | Combined defects; variable neurological symptoms |
Iminosugar limitations spurred the search for novel scaffolds. Structural drawbacks include high hydrophilicity, limiting cellular uptake, and inflexible rings that preclude optimal interactions with mutant GCase variants [5]. For example, IFG failed in Phase II trials for GD due to insufficient efficacy in reducing lipid substrates in vivo [5].
JZ-4109’s quinazoline scaffold overcomes these issues:
Crystallographic studies (PDB: 5LVX) reveal JZ-4109’s covalent derivative, JZ-5029, binds Lys346 near the GCase dimer interface, away from the catalytic site. This binding reshapes the protein’s tertiary structure, promoting dimer formation—a conformation associated with enhanced kinetic stability and lysosomal retention [1] [4]. Dimerization was confirmed via:
Table 3: Biochemical Properties of JZ-4109 vs. Iminosugar Chaperones
Property | JZ-4109 | Iminosugars (e.g., IFG) | Significance |
---|---|---|---|
IC₅₀ (wild-type GCase) | 8 nM | 60–112 nM | Higher potency |
Thermal shift (ΔTₘ) | +8°C | +2–4°C | Superior protein stabilization |
Binding site | Allosteric (Lys346) | Active site | Avoids catalytic inhibition |
Dimer induction | Yes | No | Enhanced kinetic stability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7